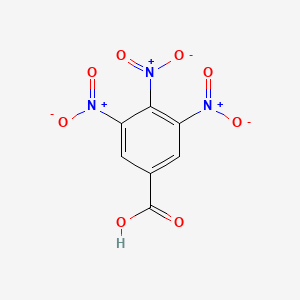

3,4,5-Trinitrobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

90325-30-7 |

|---|---|

Molecular Formula |

C7H3N3O8 |

Molecular Weight |

257.11 g/mol |

IUPAC Name |

3,4,5-trinitrobenzoic acid |

InChI |

InChI=1S/C7H3N3O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12) |

InChI Key |

IBOVWIZNSGUSOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trinitrobenzoic Acids

Classical Nitration Approaches to Benzoic Acid Derivatives

Direct nitration of benzoic acid is a fundamental method for introducing nitro groups onto the aromatic ring. However, achieving a specific polysubstitution pattern like the 3,4,5-trinitro configuration is complex and requires a deep understanding of reaction mechanisms and precise control over reaction conditions.

The introduction of nitro groups onto an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com In this process, a strong electrophile, typically the nitronium ion (NO₂⁺), attacks the electron-rich π system of the benzene (B151609) ring. masterorganicchemistry.comuomustansiriyah.edu.iq The nitronium ion is generated by the reaction of concentrated nitric acid with a strong dehydrating acid, usually concentrated sulfuric acid. masterorganicchemistry.comwikipedia.org

The reaction mechanism involves two main steps:

Formation of the Sigma Complex: The electrophile (NO₂⁺) is attacked by the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction. masterorganicchemistry.comuci.edu

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of the nitration of substituted benzenes is dictated by the electronic nature of the substituent already present on the ring. The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group and, consequently, a deactivating group. lkouniv.ac.in It deactivates the aromatic ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself. lkouniv.ac.in Furthermore, the -COOH group is a meta-director. This means it directs incoming electrophiles to the positions meta to it (the 3- and 5-positions).

When poly-nitrating benzoic acid, the first nitro group is directed to the 3-position. Now, the ring has two deactivating groups: the -COOH group at position 1 and a -NO₂ group at position 3. Both are meta-directors. The -COOH group directs subsequent nitration to the 5-position, while the -NO₂ group at position 3 also directs incoming groups to the 5-position. This reinforces the introduction of the second nitro group at the 5-position, leading to 3,5-dinitrobenzoic acid.

The challenge arises in introducing the third nitro group at the 4-position to form 3,4,5-trinitrobenzoic acid. The ring is now severely deactivated by three electron-withdrawing groups (-COOH, and two -NO₂ groups at positions 3 and 5). These groups direct an incoming electrophile to the 2- or 6-positions, making the formation of the 3,4,5-isomer via direct nitration of benzoic acid or even 3,5-dinitrobenzoic acid highly unfavored.

Controlling the regioselectivity in nitration reactions is crucial for synthesizing specific isomers. This is influenced by several factors, including the nature of the substituent, the nitrating agent, the catalyst, and the reaction temperature. wikipedia.orgmsu.edu

For deactivated substrates like benzoic acid, forcing conditions (high temperatures and highly concentrated acids) are necessary. However, these conditions can also lead to a mixture of products and potential side reactions. The challenge in synthesizing this compound lies in overcoming the strong directing effects of the existing carboxyl and nitro groups.

Modern approaches to improve regioselectivity include the use of alternative nitrating systems and solid acid catalysts:

Alternative Nitrating Agents: While the standard mixed acid (HNO₃/H₂SO₄) is common, other reagents can offer different selectivity profiles. cardiff.ac.uk However, for severely deactivated rings, the options are limited.

Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored to make nitration reactions cleaner and potentially more selective. cardiff.ac.ukgoogle.com These catalysts can influence regioselectivity through shape-selective effects, where the transition state leading to a particular isomer is favored within the catalyst's pores. cardiff.ac.uk For instance, zeolites have been shown to improve para-selectivity in the nitration of activated aromatics like toluene (B28343). cardiff.ac.uk While less studied for highly deactivated systems aiming for a specific meta,para,meta pattern, this approach represents a potential avenue for controlling the distribution of isomers.

Optimization of reaction conditions involves a careful balance. Higher temperatures can overcome the activation energy barrier for the deactivated ring but may also decrease selectivity. The concentration of the nitrating agent and the ratio of nitric to sulfuric acid must be precisely controlled to generate the nitronium ion effectively without promoting unwanted byproducts.

Oxidative Pathways for the Synthesis of Trinitrobenzoic Acids

An alternative and often more practical route to trinitrobenzoic acids involves the oxidation of the corresponding trinitrotoluenes. This pathway circumvents the challenges of controlling regioselectivity during the nitration of benzoic acid itself.

The synthesis of 2,4,6-trinitrobenzoic acid (TNBA) from 2,4,6-trinitrotoluene (B92697) (TNT) is a well-established process. wikipedia.org This serves as a primary example for this class of reactions. The methyl group of TNT is oxidized to a carboxylic acid group. Several oxidizing agents have been successfully employed for this transformation.

Common methods include:

Dichromate Oxidation: TNT can be suspended in concentrated sulfuric acid and oxidized by the portion-wise addition of sodium dichromate or potassium dichromate. orgsyn.orgprepchem.com The temperature must be carefully controlled to prevent runaway reactions. orgsyn.orgprepchem.com

Nitric Acid Oxidation: Oxidation of TNT using aqueous nitric acid at high temperatures and pressures can produce TNBA. researchgate.netunt.edu This method requires specialized autoclave equipment due to the harsh conditions. researchgate.net Yields of 70-75% can be achieved at a TNT conversion of 35-45%. researchgate.netunt.edu

Potassium Chlorate (B79027) Oxidation: This method involves oxidation in a nitric acid solution with potassium chlorate, but it can be difficult to control on a laboratory scale. orgsyn.org A patented method uses a saturated aqueous solution of sodium chlorate in concentrated nitric acid, reporting yields of 90-95%. google.com

The synthesis of this compound via this pathway would analogously require the oxidation of 3,4,5-trinitrotoluene (B1619731). The primary synthetic challenge is therefore shifted from the final functional group transformation to the synthesis of the specific 3,4,5-trinitrotoluene precursor, which is not as readily available as the common 2,4,6-TNT isomer.

Table 1: Comparison of Oxidation Methods for 2,4,6-Trinitrotoluene (TNT) to 2,4,6-Trinitrobenzoic Acid (TNBA)

| Oxidizing Agent | Reaction Medium | Temperature | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Sodium Dichromate (Na₂Cr₂O₇) | Concentrated Sulfuric Acid | 45–55°C | 57–69% | orgsyn.org |

| Potassium Dichromate (K₂Cr₂O₇) | Concentrated Sulfuric Acid | 45–55°C | Not specified | prepchem.com |

| Nitric Acid (HNO₃) | Aqueous Nitric Acid | 194°C (High Pressure) | 70–75% | researchgate.netunt.edu |

| Sodium Chlorate (NaClO₃) | Concentrated Nitric Acid | 90-110°C | 90–95% | google.com |

To improve the efficiency, selectivity, and environmental profile of nitrotoluene oxidation, various catalytic systems are under investigation. These systems aim to use milder conditions and more benign oxidants, such as molecular oxygen.

Metal-Free Catalysis: A metal-free catalytic system using N,N',N''-trihydroxyisocyanuric acid (THICA) as the catalyst has been developed. nih.gov In a solution of acetic acid and nitric acid, THICA can catalyze the aerobic oxidation of polynitrotoluenes like TNT into their corresponding carboxylic acids with yields up to 99% under 0.2 MPa of O₂ at 100°C. nih.gov The proposed mechanism involves the formation of a benzyl (B1604629) radical initiated by the THICA radical. nih.gov

Fenton-like Oxidation: The degradation of TNT has been studied using Fenton-like systems, which employ iron minerals as heterogeneous catalysts with hydrogen peroxide. nih.gov Magnetite and pyrite (B73398) were found to be effective catalysts for TNT degradation at pH 3, proceeding through complete oxidation of the pollutant. nih.gov

Activated Carbon Catalysis: Activated carbon has been shown to catalyze the oxidation of TNT in aqueous solutions. researchgate.net It promotes the oxidation of the methyl group, likely through a free-radical mechanism, leading to the formation of intermediates like 2,4,6-trinitrobenzyl alcohol and 2,4,6-trinitrobenzaldehyde. researchgate.net

Photocatalytic Systems: Photocatalysis using materials like TiO₂ nanotubes has been explored for the degradation of volatile organic compounds. acs.org Facilitating dioxygen mass transfer to active surface sites is key to improving the photocatalytic oxidation (PCO) of reaction intermediates and preventing catalyst deactivation. acs.org

Table 2: Overview of Catalytic Systems for Nitrotoluene Oxidation

| Catalytic System | Catalyst | Oxidant | Key Findings | Reference(s) |

|---|---|---|---|---|

| Metal-Free Aerobic Oxidation | N,N',N''-trihydroxyisocyanuric acid (THICA) | Oxygen (O₂) | High yields (up to 99%) for TNT to TNBA under mild pressure and temperature. | nih.gov |

| Fenton-like Oxidation | Iron minerals (e.g., magnetite, pyrite) | Hydrogen Peroxide (H₂O₂) | Effective for complete degradation of TNT, avoiding toxic by-products. | nih.gov |

| Activated Carbon Catalysis | Activated Carbon | Dissolved Oxygen | Promotes rapid oxidation of the TNT methyl group and formation of unextractable residues. | researchgate.net |

Green Chemistry Principles Applied to Trinitrobenzoic Acid Synthesis

Traditional methods for synthesizing trinitrobenzoic acids often involve harsh conditions and generate significant chemical waste, running contrary to the principles of green chemistry. acs.org For example, classical nitration uses large quantities of corrosive mixed acids (HNO₃/H₂SO₄), posing disposal challenges. cardiff.ac.uk Similarly, oxidation reactions using stoichiometric heavy metal reagents like chromium(VI) are a major source of hazardous waste. tudelft.nl For every kilogram of product, many kilograms of waste can be produced, resulting in a very high E-factor (environmental factor). acs.orgtudelft.nl

The application of green chemistry principles seeks to address these issues by designing safer, more efficient, and environmentally benign synthetic routes. core.ac.uk Key strategies include:

Use of Catalysis: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. tudelft.nl Catalytic oxidations, such as the THICA-catalyzed aerobic process or Fenton-like systems, replace hazardous heavy metals with more environmentally friendly alternatives and allow for the use of milder oxidants like O₂ or H₂O₂. nih.govnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches generally offer higher atom economy compared to stoichiometric reactions.

Safer Solvents and Reaction Conditions: Research into using aqueous media or solvent-free conditions can significantly reduce the environmental impact. core.ac.ukresearchgate.net The use of solid acid catalysts like zeolites not only improves selectivity but also simplifies workup and reduces corrosive liquid waste, as the catalyst can be easily filtered off and potentially reused. cardiff.ac.uk

Designing Safer Chemicals: A core principle is the reduction or elimination of hazardous substances. acs.org This involves developing routes that avoid toxic reagents and minimize the production of hazardous intermediates and byproducts. The development of metal-free catalytic systems is a prime example of this principle in action. nih.gov

By embracing these principles, the synthesis of trinitrobenzoic acids can be made more sustainable, reducing both environmental impact and operational hazards.

Mechanochemical Nitration Protocols for Aromatic Compounds

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free alternative to conventional solution-phase chemistry. researchgate.net This technique has been successfully applied to the nitration of aromatic compounds, including deactivated systems relevant to the synthesis of trinitrobenzoic acids.

Research has demonstrated that various deactivated aromatic compounds can be nitrated in high yields under high-speed ball milling conditions. researchgate.net A common and effective nitrating system involves the use of ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) in conjunction with a dehydrating agent like phosphorus pentoxide (P₂O₅). researchgate.net This solvent-free approach is noted for being facile, safe, and efficient. researchgate.net Another established mechanochemical method employs a combination of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and magnesium sulfate (B86663) (MgSO₄). vedantu.com This system can nitrate aromatics with moderately deactivating groups, with the reaction believed to proceed through the in situ generation of N₂O₄ or NO₂ from the decomposition of the bismuth salt, promoted by mechanical force. vedantu.com

The choice of catalyst and reagents is crucial for reaction success. Studies on the mechanochemical nitration of various organic precursors have found that solid catalysts with high acidity, possessing both Brønsted and Lewis acid sites, enhance the reaction rate and yield. rsc.org The rate of nitration is also influenced by the specific metal nitrate used as the nitronium source, with copper(II) nitrate showing high rates. rsc.org

In addition to metal-based reagents, bench-stable organic nitrating reagents have been developed for mechanochemical applications. One such reagent, derived from saccharin (B28170), has been used for the nitration of a wide array of arenes and alcohols under liquid-assisted grinding (LAG) conditions. researchgate.netnih.gov This method significantly reduces solvent use while maintaining high reactivity. researchgate.net However, for certain unprotected aromatic compounds like benzoic acid, this specific protocol has resulted in low product yields. d-nb.info

| Mechanochemical System | Substrate Type | Key Features | Reference(s) |

| Fe(NO₃)₃·9H₂O / P₂O₅ | Deactivated Arenes | Solvent-free, high yield, facile method. | researchgate.net |

| Bi(NO₃)₃·5H₂O / MgSO₄ | Arenes with deactivating groups | In situ generation of N₂O₄/NO₂, moderate conversion. | vedantu.com |

| Metal Nitrate / Acidic Catalyst (e.g., MoO₃) | Aromatic Compounds | Rate and yield enhanced by catalyst acidity. | rsc.org |

| Saccharin-derived reagent / Lewis Acid | Arenes and Alcohols | Recyclable organic reagent, reduced solvent use (LAG). | researchgate.net, nih.gov |

Photocatalytic and Electrochemical Approaches to Nitration

Harnessing light or electrical energy provides sophisticated and often milder pathways for nitration reactions, minimizing the need for aggressive chemical oxidants and reagents.

Photocatalytic Nitration Photochemical methods can induce the nitration of aromatic compounds under ambient conditions. youtube.com Research has shown that benzoic acid derivatives can undergo nitration upon irradiation in the presence of nitrate ions (NO₃⁻). youtube.com These reactions are typically carried out in aqueous solutions exposed to ultraviolet light. youtube.com Control experiments confirm that light is essential for the reaction to proceed. youtube.com The mechanism is proposed to involve the photolysis of nitrate, which generates reactive nitrogen species responsible for the nitration of the aromatic ring. youtube.com

Electrochemical Nitration Electrosynthesis has emerged as a powerful green chemistry tool, using electricity to drive chemical transformations. acs.org The electrochemical nitration of aromatic compounds has been developed as a sustainable alternative to traditional methods. acs.orguab.cat A notable approach involves the direct anodic oxidation of nitrite (B80452) (NO₂⁻) to generate nitrogen dioxide (NO₂), which then acts as the nitrating agent. acs.orguab.cat

This process is typically conducted in a divided electrolysis cell using inexpensive graphite (B72142) electrodes. acs.orguab.cat A key reagent in this system is a soluble nitrite salt, such as tetrabutylammonium (B224687) nitrite (NBu₄NO₂), which serves the dual function of being the nitro source and the supporting electrolyte. acs.orguab.cat The efficiency and yield of the reaction can be significantly improved by the addition of stoichiometric amounts of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP), which is believed to stabilize the reactive intermediates through hydrogen bonding. acs.orguab.cat This electrochemical method elegantly circumvents the hazards associated with handling toxic and gaseous NO₂/N₂O₄ directly, offering superior reaction control. acs.orguab.cat The process has been successfully applied to a range of arenes, phenols, and protected anilines, with yields reaching up to 88%. uab.cat

Design of Sustainable Nitrating Reagents and Waste Minimization Strategies

A central goal of green chemistry is the reduction of hazardous waste, a significant issue in traditional nitration which uses corrosive mixed acids. scirp.org This has driven innovation in both the design of new reagents and the optimization of reaction processes.

Sustainable Nitrating Reagents The development of recyclable and less hazardous nitrating reagents is a key strategy. A variety of organic nitrating reagents have been reviewed, which offer milder reaction conditions and enhanced reactivity compared to mineral acids. acs.org These include N-nitropyrazoles and N-nitropyridinium salts. acs.org Furthermore, recyclable organic reagents, such as those based on a saccharin core, have been designed for use in both solvent-based and mechanochemical nitration, allowing the reagent to be recovered after the reaction. researchgate.netnih.gov

For the specific challenge of trinitration, a highly efficient and reusable catalyst system comprising Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) perchlorate (B79767) ([HMIM]ClO₄) has been developed. tandfonline.com This system, used with a nitric acid/acetic anhydride (B1165640) nitrating mixture, effectively catalyzes the trinitration of activated aromatic compounds. tandfonline.com Notably, it is a sulfuric acid-free system that demonstrates strong nitrating ability, and the catalyst can be recovered and reused multiple times, offering high potential for cleaner industrial applications. tandfonline.com

Waste Minimization Strategies Beyond reagent design, process engineering plays a vital role in waste reduction. One effective strategy is the use of solid supports for nitrating agents. Nitration using reagents supported on materials like silica (B1680970) gel or montmorillonite (B579905) clay facilitates milder reaction conditions and simplifies the isolation of organic products, which often just requires filtration and solvent evaporation. This approach avoids the large quantities of waste acids generated during work-up in traditional methods. For instance, the nitration of benzoic acid to 3-nitrobenzoic acid has been achieved using bismuth nitrate on silica gel with a 87% yield.

Another innovative process involves modifying the reaction medium to allow for direct recovery and reuse of the acids. A method using a H₂SO₄-HNO₃-H₃PO₄ system has been proposed where the nitrated product precipitates as a paste that can be directly filtered from the mixed acid. This avoids the traditional quenching step of pouring the reaction mixture into ice water, which generates large volumes of acidic wastewater. The recovered mother liquor can then be reused, significantly reducing both waste and cost. The use of micellar media, such as aqueous solutions of surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB), has also been shown to facilitate the nitration of aromatic compounds under mild conditions, improving yields and regioselectivity while offering a more environmentally benign reaction environment.

Elucidating Reaction Mechanisms and Chemical Reactivity of Trinitrobenzoic Acids

Acid-Base Equilibria and Proton Transfer Phenomena in Solution and Solid States

The acid-base properties of trinitrobenzoic acids are a direct consequence of the inductive and resonance effects of the nitro groups. In the case of 2,4,6-trinitrobenzoic acid, the pKa is a remarkably low 0.65, indicating a very strong acid. wikipedia.org This high acidity is attributed to the powerful electron-withdrawing capacity of the three nitro groups, which stabilizes the resulting carboxylate anion.

In solution, the interaction between an acid and a base leads to proton transfer, forming a conjugate acid and a conjugate base in an equilibrium process. libretexts.org For instance, the reaction of an acid with a base like 1,3-diphenylguanidine (B1679371) in benzene (B151609) can be quantified by an equilibrium constant, providing a measure of the acid's strength in a non-aqueous environment. nist.gov Studies have shown that for some highly acidic compounds like 2,4,6-trinitrobenzoic acid, the association with a base can be essentially complete. nist.gov

In the solid state, the extent of proton transfer between an acid and a base can be influenced by the crystal environment and the relative pKa values of the interacting species. acs.org This can lead to the formation of either a salt (indicating complete proton transfer) or a co-crystal (where neutral molecules are held together by hydrogen bonds). acs.orgqut.edu.au Spectroscopic techniques like infrared (IR) spectroscopy and solid-state NMR, along with X-ray diffraction, are instrumental in determining the degree of proton transfer by analyzing bond lengths and angles. acs.org For example, the formation of a salt is often confirmed by the absence of the characteristic carbonyl absorption of the carboxylic acid in the IR spectrum and the appearance of bands corresponding to the carboxylate anion. oup.com The interaction between triphenylphosphine (B44618) oxide and 2,4,6-trinitrobenzoic acid results in a 1:1 adduct where a single directed hydrogen bond exists between the phosphoryl oxygen and the carboxylic acid proton, with an O···O distance of 2.55(1) Å. grafiati.compublish.csiro.au

The phenomenon of proton transfer is not always straightforward and can exist on a continuum. For acid-base complexes with similar pKa values, the solid-state structure can be a salt, a co-crystal, or even exhibit mixed ionization states. acs.org The interplay between the pKa difference and the crystalline environment dictates the final structure. acs.org

Electrophilic and Nucleophilic Reactivity Profiles of Highly Nitrated Aromatic Systems

The presence of multiple nitro groups profoundly deactivates the aromatic ring of 3,4,5-trinitrobenzoic acid towards electrophilic aromatic substitution (EAS). numberanalytics.com The carboxyl group itself is a deactivating, meta-directing substituent. numberanalytics.commsu.edu Consequently, introducing further electrophiles onto the already electron-deficient ring is exceptionally challenging.

Conversely, the high degree of nitration makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). msu.edumdpi.com The electron-withdrawing nitro groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition of a nucleophile. msu.eduacs.org The rate of nucleophilic substitution is significantly enhanced by the presence of nitro groups ortho and para to the leaving group. msu.edu

The reactivity of highly nitrated aromatic systems towards nucleophiles is a subject of extensive study. The addition of a nucleophile to the electron-deficient ring is often the rate-determining step in SNAr reactions. mdpi.com The electrophilicity of the aromatic ring, which is enhanced by the nitro substituents, is a key factor governing the rate of this addition. mdpi.com Theoretical studies using quantum chemical calculations help to understand the energy profiles and mechanisms of these reactions. mdpi.com For instance, in the reaction of p-chloronitrobenzene with a nucleophile, the addition of the nucleophile is irreversible, and the σ-adduct is a transition state rather than a stable intermediate. mdpi.com

The following table summarizes the expected reactivity of this compound in common aromatic substitution reactions:

| Reaction Type | Reactivity of this compound | Rationale |

| Electrophilic Aromatic Substitution (EAS) | Extremely low | Strong deactivation by three -NO₂ groups and one -COOH group. |

| Nucleophilic Aromatic Substitution (SNAr) | High | Strong activation by three -NO₂ groups, stabilizing the Meisenheimer complex. |

Investigation of Radical Pathways in Nitroaromatic Transformations

The transformation of nitroaromatic compounds, including trinitrobenzoic acids, can also proceed through radical pathways, particularly under conditions of photolysis or thermal decomposition. dtic.milplos.org The photolysis of 2,4,6-trinitrotoluene (B92697) (TNT), a closely related compound, is known to involve both oxidation of the methyl group and reduction of the nitro groups, leading to a complex mixture of products. plos.orgtandfonline.com These transformations can generate radical intermediates that subsequently undergo condensation reactions to form larger molecules like azoxy and azo compounds. plos.org

The initial steps in the thermal decomposition of nitroaromatic explosives often involve the homolytic cleavage of the C-NO₂ bond. dtic.mil However, for some isomers of TNT, the fragmentation can also occur through the loss of an OH radical. dtic.mil The study of isotope effects can provide evidence for the rate-determining step in these radical reactions. dtic.mil

The Fenton reaction, which utilizes hydroxyl radicals, is another process where radical pathways are crucial for the degradation of nitroaromatics. researchgate.net In the case of TNT, the reaction can lead to the oxidation of the methyl group to a carboxylic acid, forming trinitrobenzoic acid, which can then undergo further degradation. researchgate.net The identification of various intermediates and final products helps to elucidate the complex reaction pathways involved. researchgate.netpsu.edu

Decarboxylation Reactions of Trinitrobenzoic Acids

A characteristic reaction of trinitrobenzoic acids is decarboxylation, the loss of carbon dioxide, which is often facilitated by heating. wikipedia.orgroyalsocietypublishing.org For example, 2,4,6-trinitrobenzoic acid readily decarboxylates upon heating to yield 1,3,5-trinitrobenzene (B165232) (TNB). wikipedia.orgnumberanalytics.comorgsyn.org This reaction can be carried out in various solvents, and the rate of decomposition is influenced by the solvent's properties. royalsocietypublishing.org

Studies on the thermal decomposition of 2,4,6-trinitrobenzoic acid have shown that the reaction rate and the activation energy can vary significantly with the solvent used. royalsocietypublishing.org For example, the decomposition is much slower in anisole (B1667542) compared to water at the same temperature. royalsocietypublishing.org The purity of the solvent can also have a remarkable impact on the reaction kinetics. royalsocietypublishing.org

The decarboxylation of the aniline (B41778) salts of 2,4,6-trinitrobenzoic acid is particularly rapid, especially in ketonic solvents, and is accompanied by a striking color change. oup.com The rate of this decarboxylation is dependent on the specific aniline derivative used. oup.com

The thermal decomposition of the silver salts of nitrobenzoic acids has also been investigated. core.ac.ukdrdo.gov.in For silver 2,4,6-trinitrobenzoate, the decomposition begins with decarboxylation at around 190°C, followed by an explosion at 200°C. core.ac.uk This two-stage process is a common feature for the silver salts of di- and trinitrobenzoic acids. drdo.gov.in The instability of 2,4,6-trinitrobenzoic acid upon heating, leading to explosive decarboxylation, is a known characteristic. askfilo.com

The following table provides a summary of the decarboxylation of 2,4,6-trinitrobenzoic acid under different conditions:

| Starting Material | Conditions | Product | Reference |

| 2,4,6-Trinitrobenzoic acid | Heating in water | 1,3,5-Trinitrobenzene | orgsyn.org |

| 2,4,6-Trinitrobenzoic acid | Heating in various solvents (e.g., anisole, nitrobenzene) | 1,3,5-Trinitrobenzene | royalsocietypublishing.org |

| Aniline salt of 2,4,6-Trinitrobenzoic acid | Heating in ketonic solvents | 1,3,5-Trinitrobenzene complex with aniline | oup.com |

| Silver 2,4,6-trinitrobenzoate | Heating | Decarboxylation followed by explosion | core.ac.uk |

Sophisticated Spectroscopic Characterization Techniques for Trinitrobenzoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3,4,5-trinitrobenzoic acid and its derivatives.

¹H NMR Chemical Shift Analysis for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers insights into the chemical environment of hydrogen atoms within a molecule. For trinitrobenzoic acid isomers, the position of the aromatic protons provides key structural information. In the case of 2,4,6-trinitrobenzoic acid, a related isomer, the ¹H NMR spectrum in an aqueous solution exhibits a singlet at 9.25 ppm, corresponding to the protons on the aromatic ring. researchgate.net The chemical shift of the proton in 2,4,6-trinitrobenzoic acid was also evaluated during a titration with L-tryptophan in D₂O, demonstrating the utility of ¹H NMR in studying intermolecular interactions. rsc.org

¹³C NMR Spectroscopic Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. For 2,4,6-trinitrobenzoic acid (TNBA), the ¹³C NMR spectrum in an aqueous solution with the addition of NaHCO₃ shows distinct signals for each carbon atom. researchgate.net The assignments are as follows: 167.4 ppm (C-7, carboxylic carbon), 146.9 ppm (C-4), 146.6 ppm (C-2, C-6), 136.4 ppm (C-1), and 126.1 ppm (C-3, C-5). researchgate.net These chemical shifts are crucial for confirming the substitution pattern of the benzene (B151609) ring. Detailed analysis of ¹³C NMR spectra has also been vital in identifying intermediate compounds during the catalytic hydrogenation of 2,4,6-trinitrobenzoic acid. researchgate.net

| Carbon Atom | Chemical Shift (ppm) |

| C-7 (COOH) | 167.4 |

| C-4 | 146.9 |

| C-2, C-6 | 146.6 |

| C-1 | 136.4 |

| C-3, C-5 | 126.1 |

Solid-State ³¹P NMR Applications in Adduct Characterization

Solid-state ³¹P NMR spectroscopy has proven to be a valuable technique for characterizing adducts of phosphorus-containing compounds with nitro-substituted benzoic acids. grafiati.com This method is particularly useful for detecting the formation of single conformational adduct types in cocrystals. grafiati.compublish.csiro.au For instance, it has been successfully employed in the characterization of 1:1 adducts of triphenylphosphine (B44618) oxide with various nitrated benzoic acids, including 2,4,6-trinitrobenzoic acid. grafiati.compublish.csiro.au The technique provides information on the local chemical environment of the phosphorus nucleus upon adduct formation. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of molecules. These methods have been used to characterize trinitrobenzoic acid and its derivatives. For instance, the IR spectrum of 2,4,6-trinitrobenzoic acid clearly shows the presence of the carboxyl group. osti.gov IR spectroscopy has also been used to characterize a number of molecular adducts of nitro-substituted aromatic acids with Lewis bases. grafiati.com Raman spectroscopy has also been applied to study trinitrobenzoic acid isomers. nih.gov The vibrational spectra provide a fingerprint for the molecule, allowing for its identification and the study of intermolecular interactions, such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectra of trinitrobenzoic acid and its complexes can reveal information about charge-transfer interactions. For example, the formation of a broad charge-transfer (CT) band around 490 nm has been observed in the gel state of a 1:1 mixture of arjunolic acid derivative and picric acid (2,4,6-trinitrophenol), which is structurally related to trinitrobenzoic acid. researchgate.net The UV spectrum of 2,4,6-trinitrobenzoic acid itself has been recorded, with a maximum absorption noted. nih.gov This technique is also sensitive to changes in pH, as the protonation state of the carboxylic acid and the nature of the chromophore can alter the electronic transitions. muni.cz

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through their fragmentation patterns. Various ionization techniques can be employed. For instance, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have been used for the detection of nitrobenzoic acids. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has been utilized in the identification of photodegradation products of related compounds like 2,4,6-trinitrotoluene (B92697), where 2,4,6-trinitrobenzoic acid was among the identified products. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure and the relative stability of its constituent parts.

Theoretical and Computational Chemistry Studies of Trinitrobenzoic Acids

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental characteristics of molecules like 3,4,5-trinitrobenzoic acid at the atomic level. These methods allow for the prediction of various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. acs.orgrsc.org It has been widely applied to study energetic materials, including nitroaromatic compounds. odu.edu For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize the geometry of related structures and analyze their electronic properties. rsc.orgresearchgate.net The optimization process determines the lowest energy arrangement of atoms in the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. rsc.org This information is fundamental for understanding the molecule's stability and reactivity.

In the context of trinitrobenzoic acids, DFT has been used to study the unimolecular decomposition of similar compounds like 2,4,6-trinitrophenol (picric acid). acs.org Such studies often involve calculating the optimized geometries of reactants, transition states, and products to map out reaction pathways and determine activation energies. acs.org The choice of functional and basis set, such as M06-2X with a triple-ζ basis set (TZVP), is critical for obtaining accurate results that correlate well with experimental data. odu.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and electronic properties. rsc.org A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater potential for intramolecular charge transfer. rsc.orgnih.gov

For molecules like this compound, FMO analysis can help to understand its acidic and reactive nature. youtube.com The distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. rsc.org In many organic molecules, the HOMO is located on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. ias.ac.in DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. acs.orgresearchgate.net It provides a localized picture of the electronic structure, which is complementary to the delocalized view offered by molecular orbitals. NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. acs.org

In the study of nitroaromatic compounds, NBO analysis helps in understanding the influence of substituent groups on the electronic properties of the molecule. odu.edu For example, the Wiberg bond index, calculated using NBO analysis, can be used to assess the strength of chemical bonds and identify potential "trigger bonds" in energetic materials. odu.edu This information is crucial for understanding the initial steps of decomposition in these compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. researchgate.net The MEP surface displays the electrostatic potential at different points on the electron density surface, with different colors representing regions of positive, negative, and neutral potential. rsc.org Electronegative atoms, such as oxygen, create regions of negative potential (red), which are susceptible to electrophilic attack, while electropositive regions (blue), often associated with hydrogen atoms, are prone to nucleophilic attack. rsc.org

For this compound, the MEP map would likely show strong negative potentials around the oxygen atoms of the nitro and carboxyl groups, indicating their role as centers of negative charge and potential sites for hydrogen bonding. researchgate.net This analysis is instrumental in understanding intermolecular interactions and the formation of co-crystals. acs.org

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.govias.ac.in These materials have applications in technologies such as optical switching and frequency conversion. ias.ac.in Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating parameters like the first hyperpolarizability (β). researchgate.netnih.gov

The presence of the electron-withdrawing nitro groups and the carboxyl group on the benzene (B151609) ring of this compound suggests the potential for NLO activity. ias.ac.in A large HOMO-LUMO gap can sometimes be associated with lower NLO response, while a smaller gap can enhance it. researchgate.netnih.gov Theoretical calculations can therefore guide the design of new molecules with tailored NLO properties. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the complex reaction pathways of trinitrobenzoic acids, particularly their formation and decomposition.

Detailed computational studies have been performed on isomers such as 2,4,6-trinitrobenzoic acid, providing a model for understanding the reactivity of this class of compounds. One significant area of research is the thermal decarboxylation of aromatic carboxylic acids. For those containing strongly electron-withdrawing substituents, such as 2,4,6-trinitrobenzoic acid, the reaction proceeds through a unimolecular rate-determining step involving the loss of carbon dioxide from the anion, followed by the rapid protonation of the resulting carbanion intermediate. psu.eduosti.gov This is known as the SE1 (electrophilic substitution, unimolecular) mechanism. psu.edu

The formation of trinitrobenzoic acid from the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) has also been modeled extensively. A study utilizing the M06-2X-D3ZERO/6-311G(d,p) level of theory in an acetic acid solvent model investigated the catalytic oxidation of TNT to 2,4,6-trinitrobenzoic acid. researchgate.netbraou.ac.in This research computationally validated a four-stage catalytic reaction, which included transition state searches and intrinsic reaction coordinate calculations. researchgate.netbraou.ac.in The study revealed a complex reaction network with 23 identified transition states, bifurcating into two competitive pathways: one proceeding from an alcohol to a carboxylic acid and another from an aldehyde to a carboxylic acid. researchgate.net While the aldehyde pathway released more Gibbs free energy (177 kcal/mol vs. 155 kcal/mol), the alcohol pathway was determined to be more favorable as it did not consume the active catalyst, thus saving the energy required for reactivation. researchgate.net

Further DFT studies on the degradation of TNT by hydroxyl radicals, using the SMD(Pauling)/M06-2X/6-311+G(d,p) level of theory, have provided detailed information on transition states, intermediate radicals, and free energy surfaces for the proposed reactions, highlighting the importance of addition-elimination mechanisms. acs.org In a different scenario, the conversion of TNT to trinitrobenzoic acid on a TiO₂ rutile (110) surface in the presence of water and oxygen was modeled, with a calculated activation barrier of 29 kcal/mol for the formation of trinitrobenzoic acid. mdpi.com

| Reaction Studied | Compound | Computational Method/Theory | Key Findings | Reference |

|---|---|---|---|---|

| Thermal Decarboxylation | 2,4,6-Trinitrobenzoic acid | SE1 Mechanism | Rate-determining step is the unimolecular loss of CO₂ from the anion. | psu.eduosti.gov |

| Catalytic Oxidation of TNT | 2,4,6-Trinitrobenzoic acid | M06-2X-D3ZERO/6-311G(d,p) | Identified 23 transition states and two competing pathways (alcohol vs. aldehyde to carboxylic acid). The alcohol pathway is more favorable. | researchgate.netbraou.ac.in |

| Degradation by Hydroxyl Radicals | 2,4,6-Trinitrotoluene (TNT) | SMD(Pauling)/M06-2X/6-311+G(d,p) | Elucidated transition states and free energy surfaces, showing addition-elimination is a key mechanism. | acs.org |

| Formation on Catalytic Surface | Trinitrobenzoic acid | DFT | Calculated activation barrier for formation from TNT on a TiO₂ surface is 29 kcal/mol. | mdpi.com |

Computational Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the characterization of molecular structures. For trinitrobenzoic acids and related compounds, techniques like Density Functional Theory (DFT) are employed to calculate vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

For instance, first-principle calculations have been successfully used to investigate the electronic structure and vibrational properties of related energetic materials like 1,3-diamino-2,4,6-trinitrobenzene (DATB). researchgate.net In such studies, the theoretical vibrational spectra are described in detail, and the calculated peaks in the Raman and infrared spectra are assigned to specific vibration modes, providing a valuable reference for experimental work. researchgate.net

These computational predictions are benchmarked against experimental data. The adducts of 2,4,6-trinitrobenzoic acid and 3,5-dinitrobenzoic acid have been characterized experimentally using infrared and ³¹P NMR spectroscopy, confirming the presence of single directed hydrogen bonds between the interacting molecules. grafiati.com X-ray diffraction has been used to determine the crystal structures of these adducts, providing precise bond lengths and geometries that serve as a crucial validation for computational models. grafiati.comresearchgate.net

DFT has also been applied to investigate the geometries and bond dissociation energies (BDEs) of nitroaromatic compounds. A computational study on a series of conventional nitroaromatic energetic molecules, including the derivative 3-methylester-2,4,6-trinitrobenzoic acid, used the M06-2X hybrid functional with a triple-ζ basis set (TZVP). odu.edu This research focused on calculating the BDEs for the C-NO₂ bonds, which are critical in understanding the initiation of explosive decomposition. odu.edu Such calculations provide insight into the molecule's sensitivity and reactivity, which are properties intrinsically linked to its electronic structure and, by extension, its spectroscopic features. odu.edu

| Property Predicted | Compound/Derivative | Computational Method | Significance | Reference |

|---|---|---|---|---|

| Vibrational Spectra (IR, Raman) | 1,3-Diamino-2,4,6-trinitrobenzene | First-Principle Calculations | Assigns spectral peaks to specific vibrational modes, aiding in experimental characterization. | researchgate.net |

| Optimized Geometries, C-NO₂ Bond Dissociation Energies | 3-Methylester-2,4,6-trinitrobenzoic acid | DFT (M06-2X/TZVP) | Characterizes potential trigger bonds for decomposition and provides insights into molecular sensitivity. | odu.edu |

| Molecular Structure | Adducts of 2,4,6-Trinitrobenzoic acid | Benchmarked against X-ray Diffraction | Validates computational models by comparing with precise experimental geometries and bond lengths. | grafiati.comresearchgate.net |

Crystallography and Intermolecular Interactions in Trinitrobenzoic Acid Systems

Co-crystallization and Molecular Adduct Formation with Trinitrobenzoic Acids

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of solid materials. Trinitrobenzoic acids, with their potent hydrogen bond donor (carboxylic acid) and acceptor (nitro and carboxyl groups) sites, are excellent candidates for forming co-crystals and molecular adducts with a variety of complementary molecules (co-formers).

Research has shown that trinitrobenzoic acids readily form adducts with various organic compounds. For instance, 2,4,6-trinitrobenzoic acid (TNBA) has been successfully co-crystallized with molecules like triphenylphosphine (B44618) oxide, indole-3-acetic acid, and 4-aminobenzoic acid. publish.csiro.aunih.govjpionline.orgijprs.com In these structures, the primary interactions often involve hydrogen bonds between the carboxylic acid proton of TNBA and a suitable acceptor site on the co-former.

A notable example is the 1:1 adduct formed between 2,4,6-trinitrobenzoic acid and triphenylphosphine oxide. publish.csiro.aupublish.csiro.au X-ray diffraction studies confirmed the presence of a single, strong, directed hydrogen bond between the phosphoryl oxygen of triphenylphosphine oxide and the carboxylic acid proton of the acid. publish.csiro.au The O···O distance in this hydrogen bond is 2.55(1) Å, indicative of a robust interaction. publish.csiro.augrafiati.com

Another interesting case is the formation of a tri-heteromolecular adduct from the solid-state reaction of 4-aminobenzoic acid and 2,4,6-trinitrobenzoic acid. rsc.orgrsc.org This reaction yielded crystals composed of a (3:1:1) adduct of 4-aminobenzoic acid, 2,4,6-trinitrobenzoic acid, and 1,3,5-trinitrobenzene (B165232). rsc.orgrsc.org The formation of such multi-component crystals highlights the complex recognition events that can occur in the solid state.

The choice of crystallization method can also influence the outcome. In the co-crystallization of 2,4,6-trinitrobenzoic acid and indole-3-acetic acid, different crystal forms were obtained from solution growth compared to solid-state grinding. nih.govijprs.com This suggests that while grinding may fail to produce a co-crystal due to kinetic or structural impediments, solution-based methods might succeed, sometimes through the inclusion of solvent molecules that stabilize the resulting supramolecular structure. nih.gov

The table below summarizes some of the reported molecular adducts involving trinitro- and dinitro-benzoic acids.

| Acid Component | Co-former | Stoichiometry (Acid:Co-former) | Primary Interactions | Reference |

|---|---|---|---|---|

| 2,4,6-Trinitrobenzoic Acid | Triphenylphosphine Oxide | 1:1 | Single O-H···O hydrogen bond | publish.csiro.au |

| 2,4,6-Trinitrobenzoic Acid | Indole-3-acetic acid | 1:1 | Hydrogen bonding, π-π stacking | nih.govijprs.com |

| 2,4,6-Trinitrobenzoic Acid | 4-Aminobenzoic acid | 1:1 | Hydrogen bonding | acs.org |

| 3,5-Dinitrobenzoic Acid | Indole-3-acetic acid | 1:1 | Hydrogen-bonded cyclic dimers [O···O, 2.64 Å] | grafiati.com |

| 3,5-Dinitrobenzoic Acid | N-Methylaniline | 1:1 | Hydrogen bonding | grafiati.com |

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

To move beyond simple geometric descriptions of crystal packing, Hirshfeld surface analysis has emerged as a powerful tool for the quantitative and qualitative assessment of intermolecular interactions. rsc.org This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the hypothetical crystal built from spherical atoms). By mapping properties onto this surface, one can visualize and quantify the different types of intermolecular contacts.

Key interactions that can be quantified using this method include:

O···H/H···O contacts: These are typically the most significant interactions in nitro-aromatic acids, representing hydrogen bonds (e.g., O-H···O) and other close contacts involving oxygen and hydrogen atoms. For example, in the triclinic polymorph of 4-amino-3-nitrobenzoic acid, H···O/O···H interactions account for 36.5% of the total Hirshfeld surface area. researchgate.net

H···H contacts: These interactions, arising from van der Waals forces, often cover a large portion of the molecular surface. In 4-amino-3-nitrobenzoic acid, they constitute 43.7% of the surface contacts. researchgate.net

C-H···O interactions: These weaker hydrogen bonds are also crucial for stabilizing the crystal lattice of nitro-aromatic compounds.

O···O contacts: These interactions between nitro groups or between nitro and carboxyl groups can also contribute to lattice stabilization.

The analysis can be further refined by generating 2D fingerprint plots, which summarize the distribution of intermolecular contact distances. Each point on the plot corresponds to a pair of distances (de, distance to the nearest nucleus external to the surface; di, distance to the nearest nucleus internal to the surface), and the density of these points reveals the prevalence of different interaction types. Sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse distributions indicate weaker, less specific contacts.

The table below provides a hypothetical breakdown of intermolecular contacts for a trinitrobenzoic acid crystal, based on typical findings for related nitro-aromatic compounds.

| Intermolecular Contact Type | Typical Percentage Contribution on Hirshfeld Surface | Nature of Interaction |

|---|---|---|

| O···H / H···O | 35 - 45% | Strong to weak hydrogen bonding |

| H···H | 30 - 45% | Van der Waals forces |

| C···H / H···C | 5 - 10% | Van der Waals, weak C-H···π |

| O···O | 3 - 8% | Dipole-dipole repulsion/attraction |

| C···C | 3 - 7% | π-π stacking |

| N···O / O···N | 2 - 5% | Dipole-dipole interactions |

Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great importance in materials science and the pharmaceutical industry. iisc.ac.in Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While the existence of polymorphs for 3,4,5-trinitrobenzoic acid is not widely reported, studies on closely related compounds, such as 3,5-dinitrobenzoic acid, demonstrate that polymorphism is a distinct possibility for nitro-substituted benzoic acids. grafiati.comresearchgate.net

For example, 3,5-dinitrobenzoic acid is known to exist in at least two polymorphic forms. grafiati.com Similarly, the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine (B42938) crystallizes as two different polymorphs, one monoclinic and one triclinic. researchgate.net These forms, while structurally very similar, have different space groups and unit cell parameters. researchgate.net

The study of solid-state phase transitions between polymorphs is also critical. Such transitions can be induced by changes in temperature or pressure. aip.org Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to detect these transformations. researchgate.net For instance, in the case of 4-amino-3-nitrobenzoic acid, thermal analysis showed no phase transition from its polymorphic form II to form I before decomposition, indicating a high kinetic barrier for the transition. researchgate.net

The potential for polymorphism in this compound is rooted in the molecule's conformational flexibility and its ability to form various strong and weak intermolecular interactions. Different packing arrangements (e.g., catemer vs. dimer motifs for the carboxylic acid groups) or different orientations of the nitro groups relative to the benzene (B151609) ring could lead to distinct crystal lattices with varying energies, resulting in polymorphism. Discovering and characterizing such polymorphs would be essential for understanding the full solid-state landscape of this compound.

The table below outlines the crystallographic data for two known polymorphs of the related compound, ethylenediammonium 3,5-dinitrobenzoate.

| Property | Polymorph I (Triclinic) | Polymorph II (Monoclinic) |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | Not specified | 5.505(3) |

| b (Å) | Not specified | 10.699(1) |

| c (Å) | Not specified | 17.55(1) |

| β (°) | Not specified | 95.15(2) |

| Reference | researchgate.net | researchgate.net |

Derivatives, Analogues, and Advanced Academic Applications of Trinitrobenzoic Acids

Synthetic Strategies for Functionalization of Trinitrobenzoic Acid Frameworks

The functionalization of the trinitrobenzoic acid framework is a key area of research, as it allows for the synthesis of a wide array of derivatives with tailored properties. The strong electron-withdrawing nature of the nitro groups facilitates nucleophilic aromatic substitution (NAS) reactions, which are a primary strategy for modifying the aromatic core.

One of the main approaches to functionalizing the 2,4,6-trinitrobenzoic acid (TNBA) framework is through the displacement of its nitro groups. The nitro group at the 3-position is often the first to be displaced in reactions with nucleophiles. This reactivity has been exploited to synthesize various substituted dibenz[b,f] Current time information in Bangalore, IN.grafiati.comoxazepine-11(10H)-ones. In a notable study, 1,3-dinitrodibenz[b,f] Current time information in Bangalore, IN.grafiati.comoxazepin-11(10H)-one, which is prepared from the intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, reacts with oxygen and sulfur nucleophiles. This reaction leads to either mono- or bis-substitution of the nitro groups, with the nitro group at the 3-position being substituted first. acs.org This regioselectivity is attributed to the steric hindrance at the peri-nitro group in the seven-membered heterocycle. acs.org

Further functionalization can be achieved through N-alkylation of the resulting nitro-substituted dibenz[b,f] Current time information in Bangalore, IN.grafiati.comoxazepin-11(10H)-ones, yielding analogues of the antidepressant drug Sintamil. acs.org The conversion of the carboxylic acid group into an acid chloride, such as 2,4,6-trinitrobenzoyl chloride, provides a versatile intermediate for creating amide linkages. acs.orgsmolecule.com For instance, the reaction of 2,4,6-trinitrobenzoyl chloride with various amines can lead to the formation of a diverse range of N-substituted benzamides.

Another significant functionalization pathway for trinitrobenzoic acids is reduction. The nitro groups can be reduced to amino groups, and the carboxylic acid can be decarboxylated. For example, the reduction of 2,4,6-trinitrobenzoic acid can yield 2,4,6-triaminobenzoic acid, a precursor for the synthesis of phloroglucinol (B13840) (1,3,5-trihydroxybenzene). jes.or.jposti.gov The selective reduction of trinitroaromatic compounds is an area of active research, with various catalytic systems being explored to control the extent of reduction and the final product distribution. mdpi.com

The table below summarizes some of the key synthetic functionalization strategies for the trinitrobenzoic acid framework, primarily based on studies of 2,4,6-trinitrobenzoic acid.

Table 1: Synthetic Functionalization of Trinitrobenzoic Acid Frameworks

| Reaction Type | Reagents and Conditions | Products | Key Findings | Reference |

| Nucleophilic Aromatic Substitution | O- and S-nucleophiles | Mono- or bis-substituted dibenz[b,f] Current time information in Bangalore, IN.grafiati.comoxazepin-11(10H)-ones | The nitro group at the 3-position is displaced first due to steric factors. | acs.org |

| Amide Formation | Thionyl chloride, then amines | N-substituted 2,4,6-trinitrobenzamides | A versatile method for introducing a variety of functional groups. | acs.orgsmolecule.com |

| Reduction of Nitro Groups | Tin (Sn), Catalytic Hydrogenation (e.g., Pd/C) | 2,4,6-Triaminobenzoic acid, 1,3,5-Triaminobenzene | Precursors to valuable chemicals like phloroglucinol. | jes.or.jposti.govmdpi.com |

| Decarboxylation | Heating | 1,3,5-Trinitrobenzene (B165232) (TNB) | A key step in the synthesis of this important energetic material. | jes.or.jposti.gov |

Supramolecular Chemistry Involving Trinitrobenzoic Acids and Analogues

The electron-deficient nature of the trinitrobenzoic acid ring system makes it an excellent building block for constructing supramolecular assemblies through non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and charge-transfer interactions. The study of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent forces, is a significant area of research in this field. nih.gov

Trinitrobenzoic acids, particularly 2,4,6-trinitrobenzoic acid (TNBA), have been extensively used as co-crystal formers. The carboxylic acid group provides a reliable hydrogen bond donor and acceptor site, while the nitro-rich aromatic ring can participate in π-π stacking and charge-transfer interactions with electron-rich aromatic systems. For instance, TNBA forms co-crystals with a variety of compounds, including indole (B1671886) derivatives and aromatic amines. grafiati.comacs.org

The formation of these supramolecular structures can be influenced by various factors, including the solvent used for crystallization and the specific isomers of the interacting molecules. In some cases, different crystal forms can be obtained from solution versus solid-state grinding, highlighting the role of the crystallization environment in directing the self-assembly process. nih.gov

A notable example is the formation of a tri-heteromolecular adduct between 4-aminobenzoic acid, 2,4,6-trinitrobenzoic acid, and 1,3,5-trinitrobenzene in a 3:1:1 ratio. acs.org This complex structure showcases the intricate interplay of different non-covalent interactions in directing the assembly of multiple components into a well-defined crystalline lattice.

The study of these supramolecular assemblies is not limited to their solid-state structures. Spectroscopic techniques are often employed to characterize the interactions in solution and to understand the process of self-assembly. The charge-transfer interactions between electron-deficient trinitrobenzoic acids and electron-rich molecules often result in the formation of colored complexes, which can be studied using UV-Vis spectroscopy.

Table 2: Examples of Supramolecular Assemblies with Trinitrobenzoic Acid Analogues

| Trinitrobenzoic Acid Analogue | Co-former(s) | Key Interactions | Resulting Structure | Reference |

| 2,4,6-Trinitrobenzoic acid | Indole-3-acetic acid | Hydrogen bonding, π-π stacking | Co-crystal | grafiati.com |

| 2,4,6-Trinitrobenzoic acid | 4-Aminobenzoic acid, 1,3,5-Trinitrobenzene | Hydrogen bonding, Charge-transfer | Tri-heteromolecular adduct (3:1:1) | acs.org |

| 3,5-Dinitrobenzoic acid | Indole-2-carboxylic acid | Hydrogen bonding, π-π stacking | Co-crystal with potential non-linear optical properties | grafiati.com |

| 2,4,6-Trinitrobenzoic acid | 2,6-Diaminopyridine | Proton transfer, Hydrogen bonding | Two-dimensional sheet structure | researchgate.net |

Exploration of Trinitrobenzoic Acid Derivatives in Materials Science Research

The derivatives of trinitrobenzoic acids are of significant interest in materials science, primarily due to their energetic properties. The high nitrogen and oxygen content, coupled with the strained aromatic ring, makes these compounds and their derivatives potential candidates for energetic materials, including explosives and propellants.

A key application of trinitrobenzoic acid derivatives is in the synthesis of other high-energy materials. For example, the decarboxylation of 2,4,6-trinitrobenzoic acid is a well-established method for producing 1,3,5-trinitrobenzene (TNB), a more thermally stable explosive. jes.or.jposti.gov This conversion is a critical step in transforming surplus energetic materials like 2,4,6-trinitrotoluene (B92697) (TNT), the precursor to TNBA, into other valuable products. jes.or.jp

Furthermore, research has explored the incorporation of trinitroaromatic moieties into polymeric structures to create energetic polymers. These polymers are of interest for applications in propellants and plastic-bonded explosives, where they can offer improved performance characteristics and reduced sensitivity compared to traditional crystalline explosives. at.ua The functionalization of the trinitrobenzoic acid framework, as discussed in section 7.1, provides a route to creating monomers that can be polymerized to yield these energetic materials.

The development of new energetic materials also involves the synthesis of novel derivatives with enhanced thermal stability and detonation performance. While specific examples involving 3,4,5-trinitrobenzoic acid are scarce, the general strategies employed with its isomers provide a roadmap for future research. This includes the synthesis of various salts and co-crystals of trinitrobenzoic acids, which can exhibit different energetic properties compared to the parent compound. For example, an energetic copper(II) compound has been synthesized based on 2,4,6-trinitrobenzoic acid and imidazole, which shows potential as an additive in solid rocket propellants due to its catalytic effect on the thermal decomposition of ammonium (B1175870) perchlorate (B79767). researchgate.net

Table 3: Materials Science Applications of Trinitrobenzoic Acid Derivatives

| Derivative/Application Area | Key Compound(s) | Function/Property | Research Finding | Reference |

| Energetic Materials | ||||

| Precursor to TNB | 2,4,6-Trinitrobenzoic acid | Intermediate in the synthesis of 1,3,5-trinitrobenzene (TNB) | Decarboxylation of TNBA is a key step in producing the more stable explosive TNB. | jes.or.jposti.gov |

| Energetic Polymers | Trinitrobenzyl-functionalized polymers | Binder with energetic properties for propellants and explosives | Can lead to materials with less smoke and improved stability. | at.ua |

| Energetic Metal-Organic Frameworks | Copper(II) complex with 2,4,6-trinitrobenzoate and imidazole | Catalyst for thermal decomposition of propellants | The complex enhances the decomposition rate of ammonium perchlorate. | researchgate.net |

| Other Functional Materials | ||||

| Precursor to Phloroglucinol | 2,4,6-Triaminobenzoic acid (from TNBA reduction) | Intermediate for the synthesis of a versatile chemical | Phloroglucinol is used in pharmaceuticals, adhesives, and dyes. | jes.or.jposti.govthieme-connect.com |

Advanced Analytical Methodologies for the Chemical Compound

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Nitrated Aromatic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many nitrated aromatics. nih.govbohrium.com It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. For nitrated aromatic compounds, GC-MS provides a robust method for separation and detection, often used for trace analysis in environmental samples. tandfonline.comresearchgate.net

However, the analysis of highly nitrated compounds like trinitrobenzoic acids by GC-MS presents challenges. Standard electron ionization (EI) sources in MS can cause extensive fragmentation of thermally labile molecules, often preventing the observation of a molecular ion, which complicates identification. nih.govbohrium.com For instance, some nitrobenzoic acids are prone to thermal decarboxylation in the hot GC injector. researchgate.net To overcome these limitations, alternative ionization techniques are employed. Negative Ion Chemical Ionization (NICI) is a softer ionization method that can significantly enhance sensitivity and selectivity for electronegative compounds like nitroaromatics, often yielding a strong molecular ion signal which is crucial for unambiguous identification. tandfonline.comresearchgate.net

Research findings indicate that for the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and related substances, the choice of GC column and temperature programming is critical for resolving isomers. tandfonline.comtandfonline.com Capillary columns, such as those with a crosslinked 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS), are commonly used. tandfonline.com

Table 1: Illustrative GC-MS Parameters for Analysis of Related Nitrated Aromatic Compounds

| Parameter | Setting | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | tandfonline.com |

| Column | HP-5MS (60 m x 0.25 mm, 0.25 µm film thickness) | tandfonline.com |

| Injector Temperature | 290°C (for EI), 200°C (for NICI) | tandfonline.com |

| Carrier Gas | Helium | tandfonline.com |

| Temperature Program | 80°C, ramp 15°C/min to 300°C, hold 15 min (NICI) | tandfonline.com |

| Ionization Mode | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) | tandfonline.com |

| Ion Source Temp. | 250°C (EI), 190°C (NICI) | tandfonline.com |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | bohrium.comtandfonline.com |

This table presents typical conditions used for the analysis of nitrated aromatic compounds, which can be adapted for 3,4,5-Trinitrobenzoic acid, likely requiring derivatization to improve volatility and thermal stability.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

For polar, non-volatile, and thermally labile compounds like this compound, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice. researchgate.netiteh.ai This technique avoids the high temperatures of GC that can cause degradation, such as the decarboxylation observed in some trinitrobenzoic acid isomers. researchgate.netiteh.ai

LC-MS methods have been successfully developed for determining various nitrobenzoic acids in complex matrices like groundwater. nih.gov These methods often involve a sample pre-concentration step, such as Solid-Phase Extraction (SPE), to enhance detection limits. nih.gov Reversed-phase chromatography is typically employed for separation.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used in LC-MS for these analytes. nih.gov For nitrobenzoic acids, studies have shown that APCI can offer more than double the sensitivity compared to ESI. nih.gov Analysis is generally performed in negative ion mode, where the carboxylic acid group is deprotonated, yielding a prominent [M-H]⁻ ion. researchgate.net The high selectivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the specific detection and quantification of target compounds even in the presence of co-eluting interferences from complex samples. scribd.comresearchgate.net This is crucial for distinguishing between structural isomers. researchgate.net

Table 2: Typical LC-MS/MS Parameters for Nitrobenzoic Acid Analysis

| Parameter | Setting | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | scribd.comresearchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |

| Column | Reversed-phase (e.g., C18) | uva.nl |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with modifiers (e.g., formic acid) | scribd.comvu.edu.au |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.govmuni.cz |

| Polarity | Negative Ion Mode | researchgate.netscribd.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scribd.comresearchgate.net |

| Precursor Ion (m/z) | 211 (for dinitrobenzoic acid) | scribd.comresearchgate.net |

| Product Ion (m/z) | 167 (for dinitrobenzoic acid) | scribd.comresearchgate.net |

This table summarizes common LC-MS/MS conditions for related nitrobenzoic acids. For this compound (MW: 257.11 g/mol ), the precursor ion would be expected at m/z 256.

Electrochemical Detection and Characterization Methods for Nitro Compounds

Electrochemical methods offer a sensitive and cost-effective approach for the detection of electroactive species like nitroaromatic compounds. dntb.gov.ua The fundamental principle behind the electrochemical detection of these molecules is the reduction of the nitro group (-NO₂) on an electrode surface. uchile.clresearchgate.net

Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are widely used for both qualitative and quantitative analysis. uchile.clmdpi.com In cyclic voltammetry, the formation of a nitro radical anion (R-NO₂•⁻) from the one-electron reduction of the nitro group can be observed as a reversible or quasi-reversible redox couple. uchile.clresearchgate.net The stability and reactivity of this radical anion, as well as the reduction potential, are influenced by factors such as the molecular structure (including the number and position of substituents), the solvent, and the pH of the medium. uchile.clresearchgate.net

The development of chemically modified electrodes has further enhanced the capabilities of electrochemical detection. For instance, glassy carbon electrodes modified with room-temperature ionic liquids (RTILs) can amplify the signal and act as a transducer, improving the detection limits for nitroaromatic compounds. mdpi.comnih.gov These methods can be integrated into sensor platforms for on-site monitoring. nih.gov While specific studies on this compound are scarce, the well-established electrochemical behavior of nitroaromatics provides a strong basis for developing a dedicated detection method. uchile.clresearchgate.net

Table 3: Electrochemical Behavior of Representative Nitroaromatic Compounds

| Compound | Technique | Key Observation | Reference |

| Nitrobenzene derivatives | Cyclic Voltammetry | Stepwise reduction of the nitro group. | uchile.cl |

| 2,6-Dinitrotoluene | Square Wave Voltammetry | Reduction peaks for -NO₂ to -NHOH at -0.81 V and -0.96 V using an [EMIM][BF₄]-coated GCE. | mdpi.com |

| p-Nitrosulfonylhydrazine | Cyclic Voltammetry | Reduction of the nitro group at Epc = -0.58 V; generation of a nitro radical anion. | researchgate.net |

| m-Nitrosulfonylhydrazine | Cyclic Voltammetry | Reduction of the nitro group at a more negative potential (Epc = -0.62 V) compared to the para-isomer. | researchgate.net |

This table illustrates the electrochemical characteristics of various nitro compounds, highlighting the principles applicable to the detection of this compound.

Hyphenated Techniques for Comprehensive Analysis of Related Compounds

The analysis of complex samples containing multiple related compounds, such as various isomers of nitrobenzoic acids and their degradation products, necessitates the use of powerful hyphenated analytical techniques. semanticscholar.org Hyphenation, the coupling of two or more analytical instruments, leverages the strengths of each to achieve superior separation, detection, and identification capabilities. researchgate.net

LC-MS/MS is a prime example of a hyphenated technique that is exceptionally well-suited for the analysis of polar and thermally sensitive nitroaromatics. researchgate.netresearchgate.net It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling the confident identification and quantification of compounds like dinitrobenzoic and trinitrobenzoic acids in contaminated water. scribd.comresearchgate.net

Another powerful hyphenated method is the coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy. researchgate.net This technique provides unparalleled structural information directly from the separated components, which is invaluable for the unambiguous identification of unknown compounds or for distinguishing between closely related isomers in complex environmental samples. researchgate.net

For more volatile derivatives, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers immense peak capacity and resolving power. semanticscholar.org This technique is ideal for untangling extremely complex mixtures of semi-volatile compounds, providing detailed chemical fingerprints that are beyond the reach of conventional one-dimensional GC-MS. semanticscholar.org The combination of these advanced hyphenated techniques provides a comprehensive toolkit for the thorough characterization of this compound and its related compounds in challenging analytical scenarios.

Emerging Research Directions and Green Chemistry Initiatives

Development of Sustainable Synthetic Routes for Highly Nitrated Aromatic Compounds

Traditional methods for producing highly nitrated aromatic compounds often rely on harsh reagents and conditions, such as the use of mixed nitric and sulfuric acids, which are corrosive and generate significant environmental pollution. benthamdirect.com The synthesis of 2,4,6-trinitrobenzoic acid, for example, is classically achieved through the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) with potent oxidizing agents like sodium dichromate in concentrated sulfuric acid or potassium chlorate (B79027) in nitric acid. wikipedia.orgorgsyn.org These processes are difficult to control and pose safety risks. orgsyn.org

In response, green chemistry initiatives are exploring more sustainable synthetic pathways. Key areas of development include:

Use of Solid-Supported Reagents: To circumvent the issues of corrosive liquid acids, researchers are investigating the use of inorganic nitrates adsorbed onto solid supports like silica (B1680970) gel. uit.no This approach aims to create a simple, rapid, and clean method for nitration. uit.no Another approach involves using clay-supported copper nitrate (B79036) (Claycop), which provides a milder and more selective nitrating agent. acs.org